molecular formula C11H12FNO B169654 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde CAS No. 153659-43-9

3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde

Cat. No. B169654
M. Wt: 193.22 g/mol
InChI Key: DAPLSJXIJFYSAC-UHFFFAOYSA-N
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Description

3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde (FPAB) is an aromatic aldehyde containing a fluorine atom. It is a colorless, crystalline solid with a molecular weight of 215.2 g/mol and a melting point of 115-117 °C. FPAB is an important intermediate in organic synthesis and has been used in a variety of applications, such as in the preparation of pharmaceuticals and agrochemicals, as well as in the production of polymers and polymeric materials.

Scientific Research Applications

Anticancer Drug Development

One significant application of 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde derivatives is in the development of small molecule anticancer drugs. The synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde, a closely related compound, demonstrates its importance as a water-soluble aldehyde serving as an intermediate for such drugs. This compound has been synthesized with high yield, underscoring its potential in creating more efficient and selective anticancer treatments (Zhang et al., 2018).

Photophysical and Electrochemical Studies

Research into carbazole-based D-π-A molecules, where derivatives of 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde may act as electron acceptor units, has been conducted to understand their thermal, electrochemical, and optical properties. These studies are crucial for the design of materials with specific photophysical behaviors, such as those used in organic electronics and photonics (Altinolcek et al., 2021).

Synthesis of Fluorinated Pyrrolidine Derivatives

Another application involves the synthesis of fluorinated 2,5-disubstituted C60-pyrrolidine derivatives through one-pot three-component reactions. These derivatives, synthesized using fluorinated benzaldehyde, demonstrate the versatility of fluorinated compounds in organic synthesis and their potential in creating novel materials with unique properties (Wang et al., 2005).

Catalytic Asymmetric Synthesis

The compound also finds application in the catalytic asymmetric synthesis of flavanones, highlighting its use in creating molecules with specific optical activities. This is crucial in the pharmaceutical industry, where the stereochemistry of drug molecules can significantly impact their efficacy and safety (Zhou et al., 2011).

Oxidation Reactions

Research on the oxidation of alcohols to aldehydes, where pyrrolidine derivatives serve as intermediates or catalysts, underscores the compound's role in synthetic organic chemistry. These studies are fundamental for developing new chemical processes and improving existing ones (Bhattacharjee et al., 1984).

properties

IUPAC Name

3-fluoro-4-pyrrolidin-1-ylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c12-10-7-9(8-14)3-4-11(10)13-5-1-2-6-13/h3-4,7-8H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPLSJXIJFYSAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=C(C=C2)C=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30360129
Record name 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde

CAS RN

153659-43-9
Record name 3-Fluoro-4-pyrrolidin-1-yl-benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30360129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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